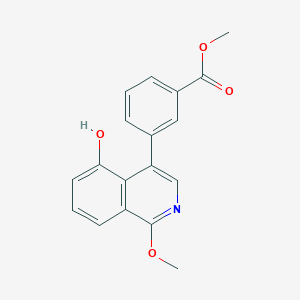

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate

Description

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a functionalized isoquinoline moiety. The isoquinoline group is further modified with a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 1. The methyl ester group enhances lipophilicity compared to free carboxylic acids, while the hydroxyl group may improve water solubility and hydrogen-bonding capacity .

Properties

CAS No. |

656234-13-8 |

|---|---|

Molecular Formula |

C18H15NO4 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate |

InChI |

InChI=1S/C18H15NO4/c1-22-17-13-7-4-8-15(20)16(13)14(10-19-17)11-5-3-6-12(9-11)18(21)23-2/h3-10,20H,1-2H3 |

InChI Key |

KNXVZFWEODIIIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid derivatives under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .

Chemical Reactions Analysis

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents like lithium aluminum hydride.

Scientific Research Applications

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Core Benzoate Ester Variations

The choice of ester group (methyl vs. ethyl) significantly impacts physicochemical properties:

- Methyl benzoate derivatives (e.g., the target compound) generally exhibit higher polarity and lower logP values compared to ethyl benzoate analogs (e.g., I-6473 from ). For instance, methyl benzoate has an acute oral LD₅₀ of 3400 mg/kg in rats, while ethyl benzoate shows higher toxicity (LD₅₀: 2100 mg/kg) .

- The methyl ester in the target compound may confer better metabolic stability than bulkier esters, as smaller alkyl groups are less prone to enzymatic hydrolysis.

Heterocyclic Substituent Effects

The isoquinoline moiety in the target compound distinguishes it from analogs with benzimidazole () or isoxazole () systems:

- Isoquinoline vs. Benzimidazole: Isoquinoline’s extended aromatic system may enhance π-π stacking interactions in biological targets, whereas benzimidazole’s nitrogen-rich structure could favor hydrogen bonding.

- This could improve solubility and target affinity.

Physicochemical Properties

Predicted properties based on structural analogs and alkyl benzoate data :

*LD₅₀ values extrapolated from CIR data for methyl and ethyl benzoates .

Biological Activity

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of an isoquinoline moiety substituted with a methoxy and hydroxyl group, contributing to its biological activity. The molecular formula is , and it exhibits characteristics typical of isoquinoline derivatives, such as lipophilicity and the ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Effects : Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : Studies have shown that this compound induces apoptosis in cancer cell lines. In vitro assays revealed IC50 values indicating potent cytotoxic effects against human cancer cell lines such as HeLa and A549 .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | Effectiveness (IC50 or Zone of Inhibition) |

|---|---|---|

| Antioxidant | N/A | Effective scavenging of ROS |

| Antimicrobial | Pseudomonas aeruginosa | Inhibition zone: 22 mm |

| Klebsiella pneumoniae | Inhibition zone: 25 mm | |

| Cytotoxicity | HeLa | IC50: 19 mM |

| A549 | IC50: 27 mM |

Case Studies

- Antimicrobial Study : A study published in MDPI highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. The compound was tested against various strains, showing significant inhibition compared to standard antibiotics .

- Cytotoxicity Assessment : In a comparative study against cisplatin, this compound exhibited superior selectivity towards cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.